5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride
Description
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride (CAS: 339097-62-0) is a thiazole derivative characterized by a chloromethyl group at the 5-position and a 2-methylphenyl substituent at the 2-position of the thiazole ring, with a hydrochloride counterion . Its molecular formula is C₁₁H₁₁Cl₂NOS, and it is structurally related to bioactive thiazoles, which are known for their applications in medicinal chemistry and drug development. The compound’s hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic intermediates or pharmacological studies . Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs .
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS.ClH/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRZWJZWVHZJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride typically involves the reaction of 2-methylphenylthiourea with chloroacetaldehyde under acidic conditions. The reaction proceeds through cyclization to form the thiazole ring, followed by chloromethylation at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-(Aminomethyl)-2-(2-methylphenyl)-1,3-thiazole derivatives.
Oxidation: Formation of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole sulfoxides or sulfones.
Reduction: Formation of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazolidine.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
1. Chemistry
- Building Block : It serves as a precursor in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its chloromethyl group allows for nucleophilic substitutions and cyclization reactions, facilitating the introduction of different functional groups into the thiazole structure.
2. Biology
- Enzyme Mechanism Studies : The compound is utilized as a probe to investigate enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophilic residues in proteins provides insights into enzyme inhibition and modification .
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for further development as an antimicrobial agent.
3. Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The compound's interaction with biological macromolecules may disrupt cellular processes or inhibit specific enzymes involved in disease progression .
4. Industry
- Pharmaceuticals and Agrochemicals : It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials with specific properties.
The biological activity of this compound has been extensively studied:
Antimicrobial Activity
Research indicates that 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride demonstrates significant antimicrobial properties. The following table summarizes its activity against specific bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Streptomycin (36.6 ± 0.3) |
| Escherichia coli | 17.0 ± 0.3 | Streptomycin (29.1 ± 0.2) |
This data suggests that the compound effectively inhibits bacterial growth, making it a promising candidate for further antimicrobial development.
Case Studies
Several studies have been conducted to explore the applications and efficacy of this compound:
- Study on Antimicrobial Properties : A recent study demonstrated that this compound inhibited the growth of Staphylococcus aureus at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Investigation into Anticancer Effects : Another study focused on its anticancer properties, revealing that it induced apoptosis in certain cancer cell lines through enzyme inhibition pathways .
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 5-(chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride with structurally related compounds:
Structural and Physicochemical Comparisons
Solubility and Reactivity
- The hydrochloride salt of the target compound increases aqueous solubility, critical for formulation in biological assays. In contrast, neutral analogs like 2-[4-(chloromethyl)phenyl]-1,3-thiazole require organic solvents for dissolution .
- The chloromethyl group enables nucleophilic substitution reactions, analogous to its use in synthesizing thiadiazole acetamides (e.g., 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide) .
Biological Activity
5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly concerning antimicrobial and anticancer properties. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has a molecular formula of and features a thiazole ring that is known for its bioactive properties. The chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cyclization, which are crucial for the synthesis of more complex derivatives .
The biological activity of this compound is largely attributed to its interaction with biological macromolecules. The thiazole ring can bind to active sites on enzymes or receptors, potentially inhibiting their activity. The chloromethyl group may form covalent bonds with nucleophilic residues in proteins, resulting in modifications that can alter protein function .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Streptomycin (36.6 ± 0.3) |
| Escherichia coli | 17.0 ± 0.3 | Streptomycin (29.1 ± 0.2) |
The compound's ability to disrupt bacterial cell processes makes it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) .
Case Study: Apoptosis Induction
In vitro assays demonstrated that this compound activates apoptotic pathways in cancer cells through mechanisms such as increasing p53 expression and cleaving caspase-3 . These findings suggest that the compound may act as a potent inducer of programmed cell death in cancerous cells.
Summary of Biological Activities
- Antimicrobial : Effective against Staphylococcus aureus and Escherichia coli.
- Anticancer : Induces apoptosis in various cancer cell lines.
- Mechanism : Involves enzyme inhibition and covalent bonding with proteins.
Future Directions
The ongoing research into the biological activities of this compound suggests potential applications in drug development. Further studies are needed to explore its efficacy in vivo and to understand the full range of its pharmacological effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole hydrochloride to improve yield and purity?
- Methodological Answer : Utilize fractional crystallization or column chromatography to isolate the compound from byproducts. Adjust reaction stoichiometry (e.g., molar ratios of 2-methylphenyl precursors to chloromethylating agents) and monitor reaction progress via thin-layer chromatography (TLC). Control temperature rigorously during thiazole ring formation (typically 60–80°C) to minimize side reactions like over-chlorination . Statistical experimental design (e.g., factorial or response surface methodology) can systematically optimize variables such as solvent polarity, reaction time, and catalyst loading .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its hydrochloride salt form, which may release HCl vapors upon decomposition. Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Conduct a hazard analysis using Safety Data Sheets (SDS) and adhere to institutional chemical hygiene plans, including spill containment protocols and emergency neutralization procedures (e.g., sodium bicarbonate for acid spills) .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the thiazole ring protons (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.0–4.5 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]⁺ at m/z 228.05). Compare experimental infrared (IR) spectra with computational predictions (e.g., B3LYP/6-31G* level) to confirm functional groups like C-Cl (600–800 cm⁻¹) and aromatic C-H stretches .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer : Re-evaluate purity via differential scanning calorimetry (DSC) or X-ray crystallography to assess polymorphic forms. For example, literature reports melting points between 166–168°C , but impurities or hydration states may alter observed values. Use thermogravimetric analysis (TGA) to rule out solvent retention. Collaborate with computational chemists to model lattice energies and predict stability under varying conditions .
Q. How can this compound serve as a precursor in synthesizing bioactive thiazole derivatives?
- Methodological Answer : Exploit the chloromethyl group for nucleophilic substitution reactions with amines or thiols to generate Mannich bases or sulfides. For instance, react with dimethylamine to form quaternary ammonium salts for antimicrobial testing . Couple with Suzuki-Miyaura cross-coupling to introduce aryl groups for structure-activity relationship (SAR) studies in drug discovery. Monitor reaction kinetics using HPLC to identify optimal catalytic systems (e.g., Pd/C or Pd(OAc)₂) .
Q. What computational approaches are effective in predicting reaction pathways for derivatization?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., SN2 displacement at the chloromethyl site). Use molecular dynamics simulations to predict solvent effects on reaction rates. Integrate cheminformatics tools (e.g., Gaussian or NWChem) with experimental data to refine reaction mechanisms and prioritize synthetic routes .
Q. How can researchers address challenges in scaling up reactions without compromising selectivity?
- Methodological Answer : Implement flow chemistry systems to maintain precise temperature and mixing control during scale-up. Use microreactors for exothermic steps (e.g., chlorination) to prevent thermal degradation. Optimize catalyst recycling via immobilization on silica or magnetic nanoparticles. Conduct lifecycle analysis (LCA) to balance efficiency with environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
